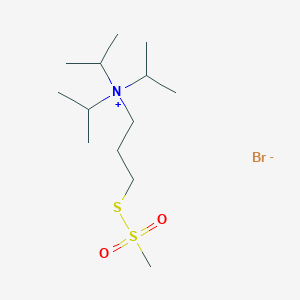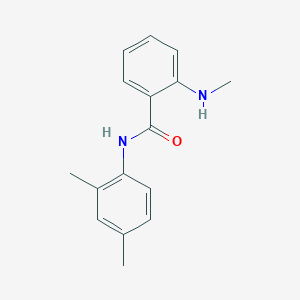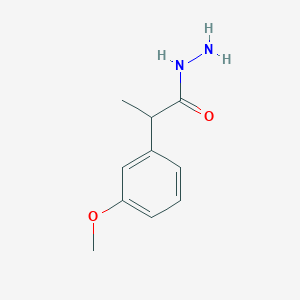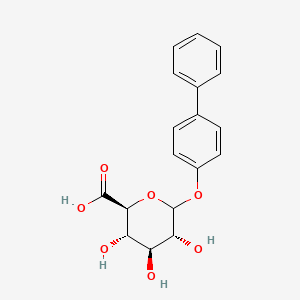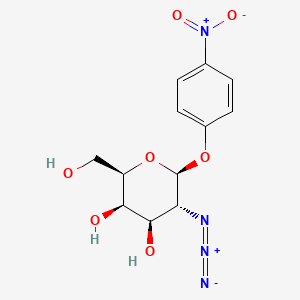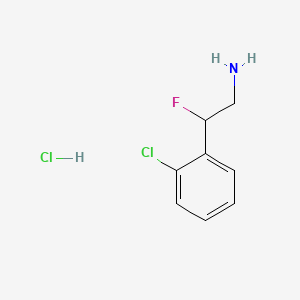![molecular formula C12H23NO7 B13855360 N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose](/img/structure/B13855360.png)
N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine; [S-(R*,R*)]-1-[(1-Carboxy-2-methylbutyl)amino]-1-deoxy-ss-D-fructopyranose is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a fructopyranose ring linked to an isoleucine moiety. Such compounds are often studied for their potential biological activities and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine typically involves the reaction of a fructopyranose derivative with an isoleucine derivative. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
化学反応の分析
Types of Reactions
N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for therapeutic potential in treating diseases or as a diagnostic tool.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialized chemicals.
作用機序
The mechanism of action of N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
類似化合物との比較
Similar Compounds
N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-leucine: Similar structure with leucine instead of isoleucine.
N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-valine: Contains valine instead of isoleucine.
N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-phenylalanine: Features phenylalanine in place of isoleucine.
Uniqueness
N-(1-Deoxy-ss-D-fructopyranos-1-yl)-L-isoleucine is unique due to its specific combination of fructopyranose and isoleucine, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
分子式 |
C12H23NO7 |
|---|---|
分子量 |
293.31 g/mol |
IUPAC名 |
(2S,3S)-3-methyl-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]pentanoic acid |
InChI |
InChI=1S/C12H23NO7/c1-3-6(2)8(11(17)18)13-5-12(19)10(16)9(15)7(14)4-20-12/h6-10,13-16,19H,3-5H2,1-2H3,(H,17,18)/t6-,7+,8-,9+,10-,12?/m0/s1 |
InChIキー |
ADLSFIUFBSPKJF-OEEOIEHZSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O |
正規SMILES |
CCC(C)C(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)
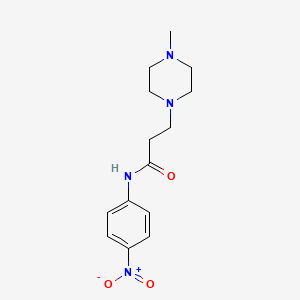

![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
